2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylamino group and a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares a similar pyridine ring structure but lacks the cyclopropylamino group.
Nicotinic acid (3-pyridinecarboxylic acid): Another pyridine derivative with different functional groups.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to nicotinic acid but with the carboxyl group in a different position.
Uniqueness
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(cyclopropylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)9-6-7-2-1-3-10(7)14-11(9)13-8-4-5-8/h6,8H,1-5H2,(H,13,14)(H,15,16) |
InChI Key |
RACCCPKECBQTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)NC3CC3)C(=O)O |
Origin of Product |
United States |
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